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Compound of Interest

Compound Name: 1-Butylcyclobutanol

Cat. No.: B13815066 Get Quote

An In-depth Technical Guide to 1-Butylcyclobutan-1-ol for Researchers, Scientists, and Drug

Development Professionals

Introduction
1-Butylcyclobutan-1-ol is a tertiary alcohol containing a cyclobutane ring. Its International Union

of Pure and Applied Chemistry (IUPAC) name is 1-butylcyclobutan-1-ol[1]. This compound is of

significant interest to the fields of medicinal chemistry and drug development due to the unique

structural and physicochemical properties conferred by the cyclobutane and tertiary alcohol

moieties.

Cyclobutane rings are increasingly utilized in medicinal chemistry to introduce conformational

rigidity, improve metabolic stability, and serve as non-planar bioisosteres for other cyclic or

aromatic systems[2][3]. The three-dimensional nature of the cyclobutane scaffold provides

opportunities for novel molecular designs that can enhance binding affinity and selectivity for

biological targets[2]. Furthermore, tertiary alcohols are known to be resistant to metabolic

oxidation, a common pathway for drug clearance, which can lead to improved pharmacokinetic

profiles[4][5][6][7]. The strategic incorporation of a 1-butylcyclobutan-1-ol motif into a drug

candidate could therefore offer a pathway to optimize its absorption, distribution, metabolism,

and excretion (ADME) properties.

This technical guide provides a comprehensive overview of 1-butylcyclobutan-1-ol, including its

chemical properties, a detailed experimental protocol for its synthesis, its spectral

characteristics, and a discussion of its potential applications in drug development.
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Chemical and Physical Properties
The fundamental properties of 1-butylcyclobutan-1-ol are summarized in the table below. This

data is essential for its handling, characterization, and application in a laboratory setting.

Property Value Reference

IUPAC Name 1-butylcyclobutan-1-ol [1]

Synonyms 1-Butylcyclobutanol [1]

CAS Number 20434-34-8 [1]

Molecular Formula C₈H₁₆O [1]

Molecular Weight 128.21 g/mol [1]

Canonical SMILES CCCCC1(CCC1)O [1]

InChI
InChI=1S/C8H16O/c1-2-3-5-

8(9)6-4-7-8/h9H,2-7H2,1H3
[1]

InChIKey
OJTUXDCUCZTUBM-

UHFFFAOYSA-N
[1]

Synthesis of 1-Butylcyclobutan-1-ol
The most direct and common method for the synthesis of 1-butylcyclobutan-1-ol is the Grignard

reaction, which involves the nucleophilic addition of a butyl Grignard reagent to cyclobutanone.

This method is widely used for the formation of carbon-carbon bonds and the synthesis of

tertiary alcohols.

General Reaction Scheme
The overall reaction for the synthesis of 1-butylcyclobutan-1-ol via the Grignard reaction is as

follows:

Formation of the Grignard Reagent: Butylmagnesium bromide is prepared by reacting 1-

bromobutane with magnesium metal in an anhydrous ether solvent.
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Nucleophilic Addition: The prepared Grignard reagent is then reacted with cyclobutanone.

The nucleophilic butyl group attacks the electrophilic carbonyl carbon of cyclobutanone.

Acidic Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic

workup to yield the final product, 1-butylcyclobutan-1-ol.

Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 1-butylcyclobutan-1-ol.

Materials:

Magnesium turnings

Iodine (crystal)

1-Bromobutane

Anhydrous diethyl ether or tetrahydrofuran (THF)

Cyclobutanone

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Preparation of the Grignard Reagent:

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,

and a nitrogen inlet is flame-dried to remove any moisture.

Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask

under a nitrogen atmosphere.

A solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise

from the dropping funnel. The reaction is initiated, as indicated by the disappearance of
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the iodine color and gentle refluxing of the ether. The remaining 1-bromobutane solution is

added at a rate that maintains a gentle reflux.

After the addition is complete, the mixture is stirred at room temperature for an additional

30-60 minutes to ensure complete formation of the Grignard reagent.

Reaction with Cyclobutanone:

A solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise

to the freshly prepared Grignard reagent at 0 °C (ice bath).

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room

temperature and stirred for an additional 1-2 hours.

Workup and Purification:

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution

of ammonium chloride with vigorous stirring.

The resulting mixture is transferred to a separatory funnel, and the layers are separated.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure

using a rotary evaporator.

The crude product is purified by column chromatography on silica gel (eluent: ethyl

acetate/hexanes mixture) to yield pure 1-butylcyclobutan-1-ol.

Synthetic Workflow Diagram
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Caption: Synthetic workflow for 1-butylcyclobutan-1-ol.

Spectroscopic Data
The structural elucidation of 1-butylcyclobutan-1-ol is confirmed through various spectroscopic

techniques. The expected data is summarized below.

Spectroscopic Data
Predicted Chemical Shifts (δ) /
Wavenumber (cm⁻¹) / m/z

¹H NMR

~3.5-4.0 ppm (s, 1H, -OH), 1.8-2.2 ppm (m, 4H,

cyclobutane-H), 1.2-1.6 ppm (m, 6H, butyl-CH₂),

0.9 ppm (t, 3H, butyl-CH₃)

¹³C NMR

~70-75 ppm (quaternary C-OH), ~35-40 ppm

(cyclobutane-CH₂), ~25-30 ppm (butyl-CH₂),

~14 ppm (butyl-CH₃)

Infrared (IR)

~3400 cm⁻¹ (broad, O-H stretch), ~2950-2850

cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (C-H bend),

~1150 cm⁻¹ (C-O stretch)

Mass Spectrometry (EI)
m/z 128 (M⁺), 110 (M-H₂O)⁺, 85, 71, 57 (butyl

fragment)

Relevance in Drug Development
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The incorporation of a 1-butylcyclobutan-1-ol moiety into a drug candidate can be a strategic

approach to enhance its pharmacological properties. The cyclobutane ring can act as a rigid

scaffold, locking the molecule into a specific conformation that may be more favorable for

binding to its biological target. This can lead to increased potency and selectivity. The tertiary

alcohol group is resistant to oxidation, a major metabolic pathway for primary and secondary

alcohols, thus potentially increasing the metabolic stability and in vivo half-life of the drug.

Conceptual Signaling Pathway for Improved Drug
Properties
The following diagram illustrates the logical relationship between the structural features of 1-

butylcyclobutan-1-ol and its potential benefits in drug development.

Structural Features of 1-Butylcyclobutan-1-ol
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Caption: Potential benefits of 1-butylcyclobutan-1-ol in drug design.

Conclusion
1-Butylcyclobutan-1-ol is a valuable building block for medicinal chemists and drug

development professionals. Its synthesis is readily achievable through established methods

such as the Grignard reaction. The unique combination of a rigid cyclobutane scaffold and a

metabolically stable tertiary alcohol makes it an attractive moiety for incorporation into novel

therapeutic agents. The strategic use of this compound has the potential to address common

challenges in drug design, including metabolic instability and lack of conformational control,

ultimately leading to the development of safer and more effective medicines. Further research

into the biological activities of derivatives of 1-butylcyclobutan-1-ol is warranted to fully explore

its potential in various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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